molecular formula C24H22ClFN4O3 B11207523 N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11207523
M. Wt: 468.9 g/mol
InChI Key: IMPIYPNTOLYNLJ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This involves the cyclization of appropriate intermediates under controlled conditions.

    Substitution Reactions: Introduction of the 3-chloro-4-fluorophenyl and 3-methoxypropyl groups through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to ensure high efficiency.

    Purification Techniques: Use of chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-FLUOROPHENYL)-2-[3-(3-METHOXYPROPYL)-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL]ACETAMIDE is unique due to its pyrrolopyrimidine core and the specific functional groups attached to it. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22ClFN4O3

Molecular Weight

468.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C24H22ClFN4O3/c1-33-11-5-10-29-15-27-22-18(16-6-3-2-4-7-16)13-30(23(22)24(29)32)14-21(31)28-17-8-9-20(26)19(25)12-17/h2-4,6-9,12-13,15H,5,10-11,14H2,1H3,(H,28,31)

InChI Key

IMPIYPNTOLYNLJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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